Welcome to the BenchChem Online Store!
molecular formula C10H8O4 B051438 2-(6-hydroxybenzofuran-3-yl)acetic Acid CAS No. 69716-04-7

2-(6-hydroxybenzofuran-3-yl)acetic Acid

Cat. No. B051438
M. Wt: 192.17 g/mol
InChI Key: ZEMXZWJZCWCPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952185B2

Procedure details

Sodium hydroxide (135 g) was dissolved in water (830 mL) to prepare a 14% aqueous sodium hydroxide solution. To a solution (623 mL) of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (254 g) in water was added the above-mentioned 14% aqueous sodium hydroxide solution at 5° C., and the mixture was stirred at 25° C. for 1 hr and at 60° C. for 4 hr. The concentrated hydrochloric acid (270 mL) was added at 35° C., a seed crystal was added, and the reaction mixture was stirred at 35° C. for 1 hr and at 5° C. for 1 hr. The precipitated crystals were collected by filtration, washed with water (123 mL), and dried at 60° C. under reduced pressure. To the crystals was added ethyl acetate (1.9 L), and the mixture was stirred at room temperature for 1 hr. After filtration, the insoluble material was washed with ethyl acetate (144 mL). To the filtrate was added activated carbon (16.5 g), and the mixture was stirred at 25° C. for 1 hr and filtered again. The filtrate was concentrated and dried under reduced pressure to give (6-hydroxy-1-benzofuran-3-yl)acetic acid (146 g). (6-Hydroxy-1-benzofuran-3-yl)acetic acid (130 g) was dissolved in methanol (270 mL), a solution of (1R)-1-phenylethylamine (82 g) in methanol (90 mL) was added at 60° C., and diisopropyl ether (3.6 L) was added at 55° C. After stirring at 25° C. for 2 hr, the precipitated solid was collected by filtration. The obtained solid was washed with a mixed solvent (445 mL) of methanol-diisopropyl ether (1:9), and dried at 50° C. under reduced pressure to give the title compound (198 g) as white crystals.
Quantity
135 g
Type
reactant
Reaction Step One
Name
Quantity
830 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
623 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
270 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl[CH2:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([OH:15])=[CH:12][CH:13]=2)[O:8][C:7](=[O:16])[CH:6]=1.Cl>O>[OH:15][C:11]1[CH:12]=[CH:13][C:14]2[C:5]([CH2:6][C:7]([OH:16])=[O:1])=[CH:4][O:8][C:9]=2[CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
830 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
623 mL
Type
reactant
Smiles
ClCC1=CC(OC2=CC(=CC=C12)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
270 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 1 hr and at 60° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a seed crystal was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 35° C. for 1 hr and at 5° C. for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (123 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure
ADDITION
Type
ADDITION
Details
To the crystals was added ethyl acetate (1.9 L)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the insoluble material was washed with ethyl acetate (144 mL)
ADDITION
Type
ADDITION
Details
To the filtrate was added activated carbon (16.5 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC2=C(C(=CO2)CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 146 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.